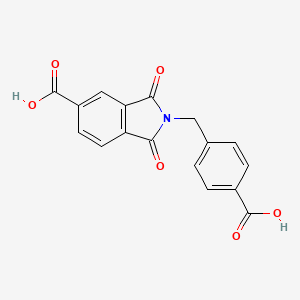![molecular formula C14H9Cl2F3N2O B5844979 N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5844979.png)
N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. Diuron is used to control the growth of weeds in various crops, including cotton, sugarcane, and citrus fruits. It is also used in non-crop areas, such as railways, roadsides, and industrial sites. Diuron has been in use since the 1950s and has become one of the most commonly used herbicides globally.
Mechanism of Action
Diuron inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex. This binding prevents the transfer of electrons from water molecules to the electron transport chain, leading to a disruption in the photosynthetic process. As a result, the plant is unable to produce energy and eventually dies.
Biochemical and Physiological Effects:
Diuron has been shown to have adverse effects on the growth and development of plants. It can cause stunted growth, chlorosis, and necrosis in plants, leading to a decrease in crop yield. In addition, Diuron can affect the microbial communities in the soil, leading to changes in nutrient cycling and soil fertility.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide and has been extensively studied for its effects on the environment. Its availability and affordability make it a popular choice for laboratory experiments investigating the impact of herbicides on non-target organisms. However, its widespread use also makes it difficult to control for background levels of exposure in experiments.
Future Directions
There is a need for further research on the long-term effects of Diuron exposure on non-target organisms and ecosystems. Studies should focus on the impacts of chronic exposure to low levels of Diuron, as well as the potential for bioaccumulation and biomagnification in food chains. In addition, there is a need for alternative herbicides that are less harmful to non-target organisms and the environment. Research should focus on developing new herbicides that are more selective in their action and have a lower environmental impact.
Synthesis Methods
Diuron is synthesized by reacting 2-chloro-4-nitroaniline with 2-chloro-5-(trifluoromethyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then reduced to Diuron using hydrogen gas and a palladium catalyst. The synthesis process is relatively simple and can be carried out on a large scale, making Diuron an affordable herbicide.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. Several studies have investigated the effects of Diuron on non-target organisms, such as aquatic plants, fish, and invertebrates. These studies have shown that Diuron can have adverse effects on these organisms, leading to changes in their growth, reproduction, and survival.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-3-1-2-4-11(9)20-13(22)21-12-7-8(14(17,18)19)5-6-10(12)16/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOASMAGONNIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

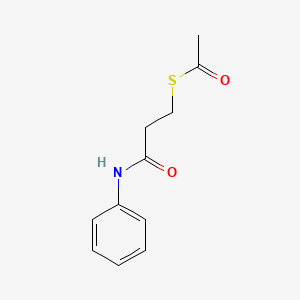
![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
![N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5844928.png)

![2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5844939.png)
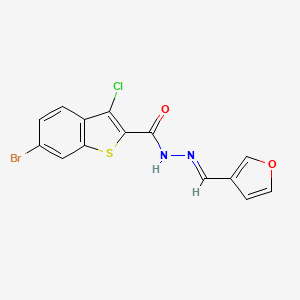
![4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5844957.png)
![2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5844966.png)

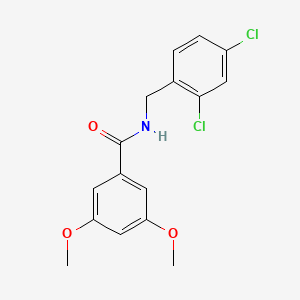
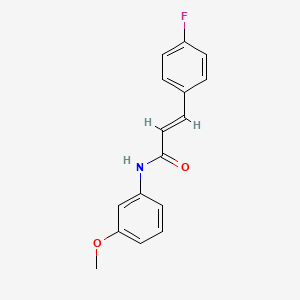
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5844992.png)
![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)
